molecular formula C15H31NO2 B14518413 N-Decyl-L-valine CAS No. 62765-50-8

N-Decyl-L-valine

Cat. No.: B14518413
CAS No.: 62765-50-8
M. Wt: 257.41 g/mol
InChI Key: MGKOFFWPLURQCW-AWEZNQCLSA-N
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Description

N-Decyl-L-valine: is a derivative of the essential amino acid L-valine, where a decyl group is attached to the nitrogen atom of the valine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Decyl-L-valine typically involves the reaction of L-valine with a decyl halide (such as decyl bromide) in the presence of a base. The reaction is carried out in an organic solvent like dioxane, and the mixture is heated to facilitate the reaction. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Decyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The decyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to form N-Decyl-L-valinol.

    Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed:

Scientific Research Applications

Chemistry: N-Decyl-L-valine is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows it to form complexes with metal ions, which can be used in enantioselective reactions.

Biology: In biological research, this compound is studied for its potential role in modulating protein-protein interactions and as a building block for peptide synthesis.

Medicine: this compound derivatives are explored for their potential therapeutic applications, including as prodrugs for enhancing the bioavailability of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature .

Mechanism of Action

The mechanism of action of N-Decyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The decyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    N-Decyl-L-alanine: Similar structure but with an alanine backbone.

    N-Decyl-L-leucine: Similar structure but with a leucine backbone.

    N-Decyl-L-isoleucine: Similar structure but with an isoleucine backbone.

Uniqueness: N-Decyl-L-valine is unique due to its specific side chain and the presence of the decyl group, which imparts distinct physicochemical properties. Compared to other N-decyl amino acids, this compound may exhibit different solubility, reactivity, and biological activity profiles .

Properties

CAS No.

62765-50-8

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

(2S)-2-(decylamino)-3-methylbutanoic acid

InChI

InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-16-14(13(2)3)15(17)18/h13-14,16H,4-12H2,1-3H3,(H,17,18)/t14-/m0/s1

InChI Key

MGKOFFWPLURQCW-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCCN[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCNC(C(C)C)C(=O)O

Origin of Product

United States

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